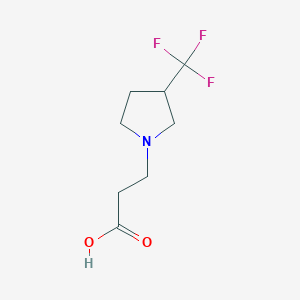

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Übersicht

Beschreibung

“3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a larger group of compounds known as trifluoromethylpyridines, which are used widely in the agrochemical and pharmaceutical industries . The trifluoromethyl group is an important subgroup of fluorinated compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, including “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid”, is a topic of ongoing research in the agrochemical and pharmaceutical industries . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” includes a pyrrolidine ring, a trifluoromethyl group, and a propanoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

A versatile synthetic route enables the manipulation of 3-(pyridin-3-yl)propanoic acid ligands coordinated to platinum(II), producing trans-Pt(II) complexes with amine ligands that contain long perfluorinated chains. These complexes demonstrate potential as thermoactivated anticancer agents due to their thermoactivatable properties, stability, reactivity with DNA and proteins, and antiproliferative activity in both tumorigenic and nontumorigenic cells. The ability to generate related compounds with alkyl chains instead of perfluorinated chains using the same direct coupling method underscores the adaptability of this approach in developing putative anticancer agents (Cabrera et al., 2019).

Chemical Biology and Bioactive Molecule Development

The diastereoselective synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids highlights their utility in cell adhesion assays against various integrins, demonstrating significant affinity and selectivity for the αvβ6 integrin. This highlights the potential of such compounds in the development of new therapeutic strategies for idiopathic pulmonary fibrosis, with one compound in particular showing high affinity, a long dissociation half-life, and suitable pharmacokinetic properties for inhaled dosing (Procopiou et al., 2018).

Organic Synthesis and Catalysis

Trifluoromethanesulfonic (triflic) acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, demonstrating a preference for pyrrolidines or homopiperidines over piperidines. This indicates a viable route for efficient polycyclic system formation via cationic cascades terminated by a sulfonamide group, showcasing the role of trifluoromethyl groups in organic synthesis (Haskins & Knight, 2002).

Advanced Material Synthesis

A DMAP-catalyzed decarboxylative [3+2] cycloaddition strategy facilitates the synthesis of trifluoromethylated chromanone-fused pyrrolidinyl spirooxindoles, underscoring the effectiveness of this method in creating CF3-containing multi-ring-fused compounds. This process highlights the significance of fluorine-containing molecules in the development of potentially bioactive scaffolds, marking an important advance in medicinal chemistry and material science (Liu et al., 2020).

Zukünftige Richtungen

The future directions for the research and application of “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(5-6)4-2-7(13)14/h6H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDQVRVQYWOUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

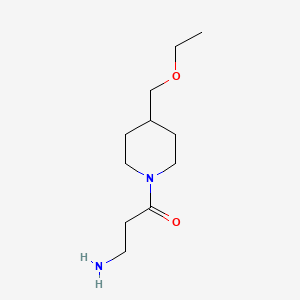

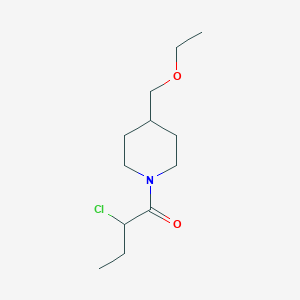

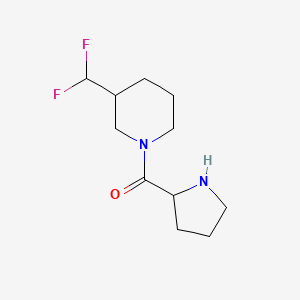

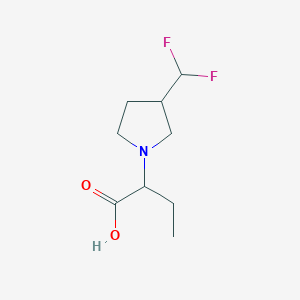

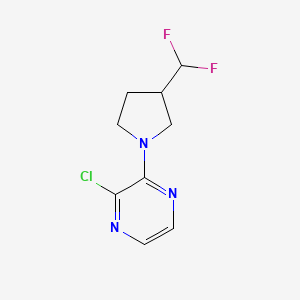

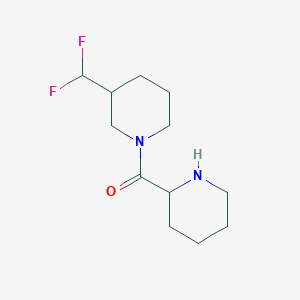

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)

![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)